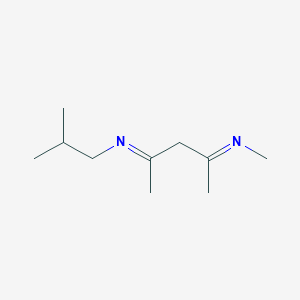
(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is an organic compound characterized by its unique structure, which includes two imine groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine typically involves the condensation of appropriate aldehydes or ketones with amines. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials due to its reactive imine groups.
Mechanism of Action
The mechanism by which (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-N~2~-Ethyl-N~4~-(2-methylpropyl)pentane-2,4-diimine
- (2E,4E)-N~2~-Methyl-N~4~-(2-ethylpropyl)pentane-2,4-diimine
Uniqueness
(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to similar compounds.
Properties
CAS No. |
861402-01-9 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-N-methyl-4-N-(2-methylpropyl)pentane-2,4-diimine |
InChI |
InChI=1S/C10H20N2/c1-8(2)7-12-10(4)6-9(3)11-5/h8H,6-7H2,1-5H3 |
InChI Key |
BZVBHQFJVFQEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C(C)CC(=NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
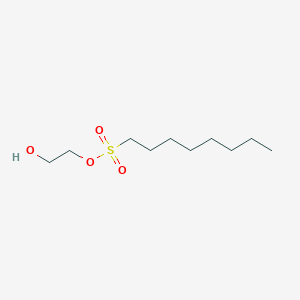
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
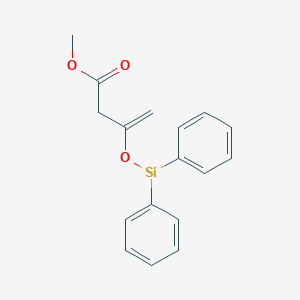
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
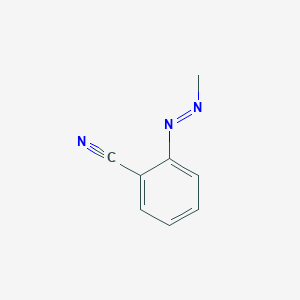
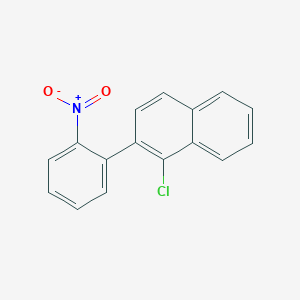
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
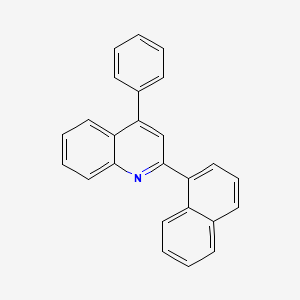
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)
